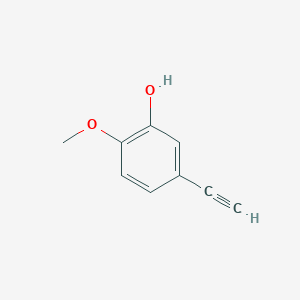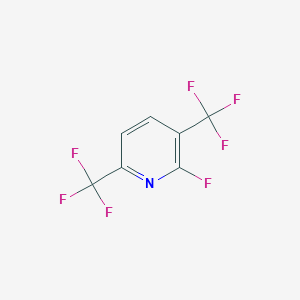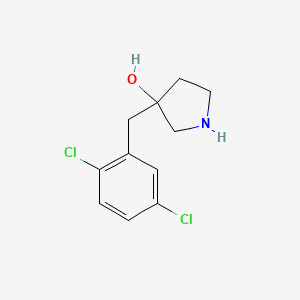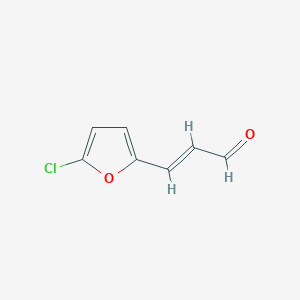
3-(5-Chlorofuran-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde is an organic compound that features a furan ring substituted with a chlorine atom at the 5-position and an acrylaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde typically involves the reaction of 5-chlorofuran-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation, where 5-chlorofuran-2-carbaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(5-Chlorofuran-2-yl)acrylic acid.
Reduction: 3-(5-Chlorofuran-2-yl)acryl alcohol.
Substitution: 3-(5-Methoxyfuran-2-yl)acrylaldehyde.
Scientific Research Applications
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and acrylaldehyde group contribute to its reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromofuran-2-yl)acrylaldehyde
- 3-(5-Methoxyfuran-2-yl)acrylaldehyde
- 3-(5-Nitrofuran-2-yl)acrylaldehyde
Uniqueness
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde is unique due to the presence of the chlorine atom on the furan ring, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H5ClO2 |
|---|---|
Molecular Weight |
156.56 g/mol |
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+ |
InChI Key |
WIUWUWFVSQVDCM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/C=O |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


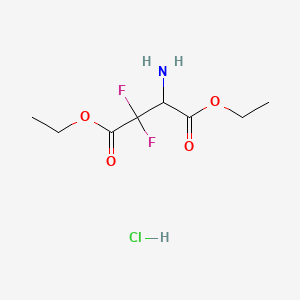
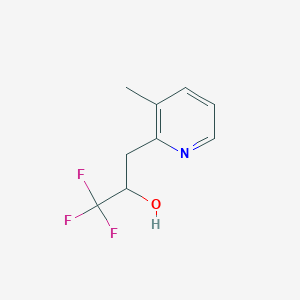
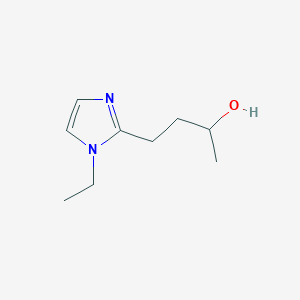
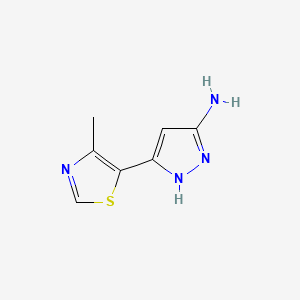
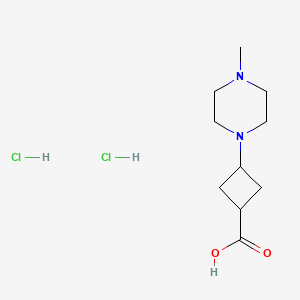
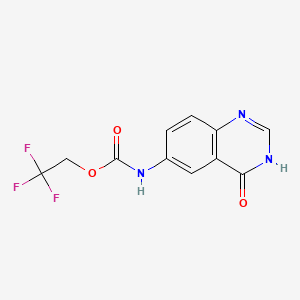
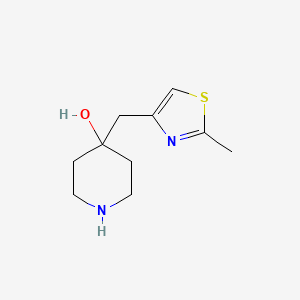
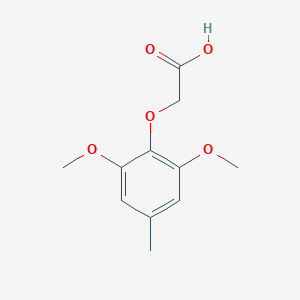
aminehydrochloride](/img/structure/B13602351.png)


